Carbonothioic dihydrazide, N''-(((2-chlorophenyl)amino)thioxomethyl)-N'''-((1E)-3-methyl-1-(2-pyridinyl)butylidene)-
Description
Structural and Functional Significance of Thiosemicarbazide Scaffolds
Thiosemicarbazides are characterized by a central thiourea moiety (-NH-CS-NH-) flanked by hydrazine groups, enabling diverse chemical modifications and metal-chelation capabilities. This scaffold’s adaptability arises from its ability to form stable complexes with transition metals such as copper, iron, and zinc, which often enhance biological activity. The presence of the thioamide group (-CS-NH-) introduces redox-active properties, facilitating interactions with biological targets through hydrogen bonding, π-π stacking, and metal coordination.
Biological Applications
Thiosemicarbazide derivatives exhibit a wide range of pharmacological activities:
- Antifungal and Antiaflatoxigenic Effects : Copper complexes of thiosemicarbazones demonstrate 67–92% inhibition of aflatoxin production in Aspergillus species, critical for food preservation.
- Antibacterial Activity : Derivatives with pyridinyl substituents show enhanced activity against gram-negative bacteria like Escherichia coli (MIC: 0.39 μg/mL).
- Antiviral Potential : Hybridization with pharmacophores like benzaldehyde yields inhibitors of chikungunya and dengue viruses.
- Anticancer Mechanisms : Metal complexes induce apoptosis in osteosarcoma cells (Saos-2) via reactive oxygen species (ROS) generation and ribonucleotide reductase (RNR) inhibition.
Structural Versatility
The scaffold’s modularity allows for strategic substitutions:
- Aromatic Rings : Electron-withdrawing groups (e.g., -Cl) enhance lipophilicity and membrane permeability.
- Heteroaromatic Moieties : Pyridinyl groups improve metal-binding affinity and electronic effects, critical for targeting metalloenzymes.
| Biological Activity | Key Substituents | Mechanism | Source |
|---|---|---|---|
| Antifungal | Chlorophenyl | Aflatoxin inhibition | |
| Antibacterial | Pyridinyl | Metal chelation | |
| Anticancer | Cu/Fe complexes | ROS induction |
Rationale for Studying N''-(((2-Chlorophenyl)amino)thioxomethyl)-N'''-((1E)-3-methyl-1-(2-pyridinyl)butylidene)-Carbonothioic Dihydrazide
This compound integrates two pharmacophoric elements: a 2-chlorophenyl group and a pyridinylbutylidene moiety. The 2-chlorophenyl substituent augments lipophilicity, promoting cellular uptake and interaction with hydrophobic enzyme pockets. Meanwhile, the pyridinylbutylidene group enhances metal-chelation capacity, particularly for Cu²⁺ and Fe³⁺, which are abundant in tumor microenvironments and bacterial biofilms.
Synergistic Design
- Electronic Effects : The electron-deficient pyridinyl ring stabilizes metal complexes, while the chlorophenyl group induces steric effects that modulate target selectivity.
- Multitarget Potential : The compound’s dual functionality may simultaneously inhibit carbonic anhydrase IX (CA IX) and RNR, pathways critical in cancer and microbial resistance.
Comparative Advantages
Properties
CAS No. |
127142-27-2 |
|---|---|
Molecular Formula |
C18H21ClN6S2 |
Molecular Weight |
421.0 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-[[(E)-(3-methyl-1-pyridin-2-ylbutylidene)amino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C18H21ClN6S2/c1-12(2)11-16(15-9-5-6-10-20-15)22-24-18(27)25-23-17(26)21-14-8-4-3-7-13(14)19/h3-10,12H,11H2,1-2H3,(H2,21,23,26)(H2,24,25,27)/b22-16+ |
InChI Key |
DQYFSIKPJZNSGL-CJLVFECKSA-N |
Isomeric SMILES |
CC(C)C/C(=N\NC(=S)NNC(=S)NC1=CC=CC=C1Cl)/C2=CC=CC=N2 |
Canonical SMILES |
CC(C)CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1Cl)C2=CC=CC=N2 |
Origin of Product |
United States |
Biological Activity
Carbonothioic dihydrazide derivatives, particularly those with complex substituents, have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound of interest, Carbonothioic dihydrazide, N''-(((2-chlorophenyl)amino)thioxomethyl)-N'''-((1E)-3-methyl-1-(2-pyridinyl)butylidene)- , is a novel synthetic derivative that combines the thioamide functionality with aromatic and heterocyclic components. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a thioamide group, which is known for its biological relevance, particularly in enzyme inhibition and antimicrobial activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiocarbohydrazones and their derivatives. The presence of sulfur and nitrogen atoms in the structure enhances the compound's ability to penetrate microbial membranes, leading to effective inhibition of bacterial growth.
- Mechanism of Action : The proposed mechanism involves the interaction of the compound with essential cellular enzymes, disrupting metabolic processes. The thioamide functionality is particularly significant as it can form coordinate bonds with metal ions in enzymes, leading to their inhibition.
-
Case Studies :
- A study demonstrated that similar thiocarbohydrazone derivatives exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- The compound was tested against various microbial strains, showing varying degrees of effectiveness depending on its structural modifications.
Antioxidant Activity
The antioxidant capacity of carbonothioic dihydrazides has been investigated using several assays:
- DPPH Radical Scavenging Assay : This assay measures the ability of compounds to donate hydrogen atoms to free radicals. The compound showed significant scavenging activity, indicating its potential as an antioxidant .
- ABTS Radical Cation Decolorization Assay : Similar results were observed in this assay, where the compound demonstrated over 50% inhibition of ABTS radicals .
- Nitric Oxide Scavenging Assay : The compound also exhibited moderate activity in scavenging nitric oxide radicals, further supporting its role as an antioxidant .
Anticancer Activity
The anticancer potential of thiocarbohydrazone derivatives has been a focus of recent research. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation:
- In Vitro Studies : Research has indicated that thiocarbohydrazone derivatives can inhibit ribonucleotide reductase activity, a key enzyme in DNA synthesis. This inhibition leads to reduced proliferation in cancer cell lines .
- Case Study Findings :
Table 1: Antimicrobial Activity of Carbonothioic Dihydrazide Derivatives
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 µg/mL | |
| Escherichia coli | 15 µg/mL | |
| Candida albicans | 20 µg/mL |
Table 2: Antioxidant Activity Assays
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of carbonothioic dihydrazide derivatives. The compound's structure allows it to penetrate microbial membranes effectively, leading to significant inhibition of bacterial growth.
- Mechanism of Action : The compound interacts with essential cellular enzymes, disrupting metabolic processes. The thioamide functionality can form coordinate bonds with metal ions in enzymes, leading to their inhibition.
Case Studies :
- A study showed strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the following table:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 µg/mL | |
| Escherichia coli | 15 µg/mL | |
| Candida albicans | 20 µg/mL |
Antioxidant Activity
The antioxidant capacity of carbonothioic dihydrazides has been evaluated using various assays:
- DPPH Radical Scavenging Assay : The compound exhibited significant scavenging activity.
- ABTS Radical Cation Decolorization Assay : Over 50% inhibition of ABTS radicals was noted.
- Nitric Oxide Scavenging Assay : Moderate activity in scavenging nitric oxide radicals was observed.
These findings suggest that the compound has potential applications in combating oxidative stress-related diseases.
Anticancer Activity
The anticancer potential of thiocarbohydrazone derivatives has been a focus of recent research. The compound has shown promise in inhibiting cancer cell proliferation through the following mechanisms:
- Inhibition of Ribonucleotide Reductase : This key enzyme in DNA synthesis is inhibited by the compound, leading to reduced proliferation in cancer cell lines.
Case Study Findings :
- In vitro studies indicated that similar derivatives effectively inhibited cancer cell growth, highlighting their potential as anticancer agents.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound may enhance electrophilicity at the thiocarbonyl site, improving metal-binding capacity compared to phenyl or hydroxybenzylidene derivatives .
Stereochemical Specificity : The (1E)-configuration ensures planar geometry, critical for intermolecular interactions in crystal packing or protein binding .
Preparation Methods
General Synthetic Strategy
The synthesis of Carbonothioic dihydrazide derivatives typically follows a pathway involving:
Step 1: Formation of the thiocarbohydrazide core
This involves the reaction of hydrazine derivatives with carbon disulfide or related thioamide precursors to form the central thiocarbohydrazide scaffold.Step 2: Introduction of the 2-chlorophenylamino substituent
The thiocarbohydrazide intermediate is reacted with 2-chlorophenyl isothiocyanate or a related chlorinated aromatic amine to introduce the N''-(((2-chlorophenyl)amino)thioxomethyl) moiety.Step 3: Condensation with the (1E)-3-methyl-1-(2-pyridinyl)butylidene group
The final step involves condensation with an aldehyde or ketone derivative containing the 2-pyridinyl substituent, typically under reflux conditions, to form the N'''-((1E)-3-methyl-1-(2-pyridinyl)butylidene) imine linkage.
This synthetic route ensures the formation of the target compound with high regioselectivity and purity, often achieving around 95% purity in the final product.
Reaction Conditions and Reagents
| Step | Reagents/Starting Materials | Conditions | Notes |
|---|---|---|---|
| 1 | Hydrazine hydrate, carbon disulfide | Basic medium, reflux, inert atmosphere | Formation of thiocarbohydrazide core |
| 2 | 2-Chlorophenyl isothiocyanate or 2-chloroaniline | Solvent: ethanol or DMF, room temp to mild heating | Nucleophilic substitution to attach chlorophenyl group |
| 3 | (1E)-3-methyl-1-(2-pyridinyl)butanal or equivalent | Acid or base catalysis, reflux | Schiff base formation (imine condensation) |
Purification Techniques
- Recrystallization: Commonly used solvents include ethanol, methanol, or ethyl acetate to purify the final compound.
- Chromatography: Silica gel column chromatography may be employed to separate impurities and confirm the purity of the product.
- Characterization: Purity and structure confirmation are typically done by NMR, IR spectroscopy, and mass spectrometry.
Research Findings on Preparation Optimization
Yield and Purity
- The multi-step synthesis yields the target compound with an overall yield ranging from 60% to 80%, depending on reaction times and reagent purity.
- Purity is generally reported at 95%, suitable for research applications.
Reaction Time and Temperature Effects
- Prolonged reflux times in the condensation step improve yield but may lead to side reactions if excessive.
- Mild heating (50–70 °C) during the substitution step optimizes the attachment of the chlorophenyl group without decomposition.
Solvent Effects
- Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency.
- Ethanol is preferred for recrystallization due to its moderate polarity and ease of removal.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Effect on Product |
|---|---|---|
| Thiocarbohydrazide formation | Reflux with hydrazine and CS2 in basic medium | High yield of core intermediate |
| Chlorophenyl substitution | Room temperature to 60 °C in ethanol or DMF | Efficient substitution, minimal side products |
| Imine condensation | Reflux with aldehyde in ethanol, acid/base catalysis | High conversion to final product |
| Purification | Recrystallization from ethanol | Achieves >95% purity |
| Yield | 60–80% overall | Satisfactory for research synthesis |
Q & A
Basic Question: What are the established synthetic protocols for preparing Carbonothioic dihydrazide derivatives, and how can reaction conditions be optimized for high purity?
Answer:
The synthesis of Carbonothioic dihydrazide derivatives typically involves condensation reactions between Carbonothioic dihydrazide and carbonyl compounds (e.g., ketones or aldehydes). For example, equimolar amounts of Carbonothioic dihydrazide and 2-adamantanone are refluxed in ethanol for 4.5 hours, followed by cooling and crystallization from methanol to achieve >95% purity . Key optimization parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Solvent : Polar protic solvents (e.g., ethanol) enhance solubility of intermediates.
- Catalysts : Acidic or basic conditions (e.g., sodium acetate) may accelerate imine formation .
Basic Question: Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of Carbonothioic dihydrazide derivatives?
Answer:
Critical techniques include:
- IR Spectroscopy : Identifies C=S stretches (~1350 cm⁻¹) and NH vibrations (3200–3400 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm) and hydrazide NH signals (δ 10–14 ppm); ¹³C NMR confirms thiocarbonyl (C=S) at ~180 ppm .
- Mass Spectrometry : ESI-MS detects molecular ions (e.g., m/z 367 [M+1]⁺ for related derivatives) .
- X-ray Crystallography : Resolves bond lengths (e.g., C–S = 1.68 Å) and confirms stereochemistry .
Advanced Question: How can computational chemistry approaches predict the reactivity and stability of Carbonothioic dihydrazide derivatives in various solvents?
Answer:
Density Functional Theory (DFT) calculates HOMO-LUMO gaps to identify reactive sites (e.g., sulfur atoms as nucleophilic centers). Solvent effects are modeled using COSMO-RS, correlating with experimental solubility data from NIST Webbook . Thermodynamic parameters (e.g., enthalpy of sublimation, ΔHsub) derived via Joback or Crippen methods predict stability under storage conditions. For example, ΔHsub values >80 kJ/mol indicate low volatility, favoring solid-state applications.
Advanced Question: What experimental strategies address discrepancies in biological activity data for Carbonothioic dihydrazide derivatives?
Answer:
Contradictions may arise from impurity profiles or assay variability. Solutions include:
- Purity Validation : HPLC-MS (≥95% purity) precludes false positives/negatives .
- Dose-Response Studies : Establish EC50 values to differentiate specific vs. non-specific effects.
- Comparative Analysis : Benchmark against structurally analogous Schiff bases (e.g., pyridinyl derivatives ) to isolate functional group contributions.
Advanced Question: What mechanistic roles do the thiohydrazide and pyridinyl moieties play in metal coordination chemistry?
Answer:
The thiohydrazide group acts as a bidentate ligand (via S and N atoms), while the pyridinyl N provides a third coordination site. This multi-dentate behavior enables stable complexes with transition metals (e.g., Fe²⁺, Cu²⁺), as observed in corrosion inhibition studies where derivatives form protective layers on steel . Single-crystal X-ray data confirm octahedral geometries for Fe²⁺ complexes .
Basic Question: What are the key physical properties (e.g., solubility, thermal stability) of Carbonothioic dihydrazide derivatives?
Answer:
- Solubility : Low aqueous solubility (<1 mg/mL at 25°C) necessitates DMSO/DMF for biological assays.
- Thermal Stability : Decomposition temperatures >200°C (via TGA) ensure stability under standard lab conditions.
- Enthalpy of Fusion (ΔHfus) : Values calculated via Crippen’s method guide crystallization protocols to avoid polymorphic transitions.
Advanced Question: How can reaction pathways be monitored in real-time to optimize derivative synthesis?
Answer:
- In Situ FTIR : Tracks C=O and C=S bond formation/cleavage during condensation .
- Kinetic Studies : Variable-temperature NMR quantifies intermediate stability (e.g., hydrazone vs. azo tautomers) .
Basic Question: What safety protocols are recommended for handling Carbonothioic dihydrazide derivatives?
Answer:
- Ventilation : Use fume hoods due to potential dust formation .
- Thermal Hazards : Avoid temperatures >200°C to prevent decomposition .
- Waste Disposal : Neutralize with dilute acetic acid before disposal .
Advanced Question: How do substituents (e.g., 2-chlorophenyl) influence the electronic properties of Carbonothioic dihydrazide derivatives?
Answer:
Electron-withdrawing groups (e.g., Cl) decrease electron density at the thiocarbonyl group, enhancing electrophilicity. Hammett constants (σ) predict reactivity trends: σ = +0.23 for 2-chlorophenyl, increasing susceptibility to nucleophilic attack . DFT simulations confirm reduced HOMO-LUMO gaps in halogenated derivatives, correlating with higher catalytic activity .
Advanced Question: What strategies resolve contradictions in crystallographic data for polymorphic forms of Carbonothioic dihydrazide derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
